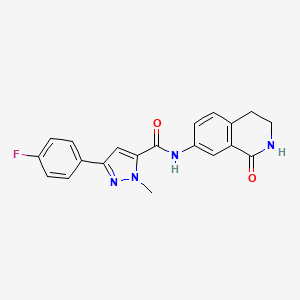

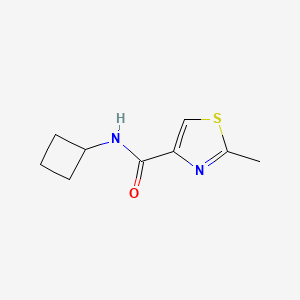

![molecular formula C17H15ClFN3O3 B2495549 3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941942-79-6](/img/structure/B2495549.png)

3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine derivatives involves a variety of techniques aimed at introducing different substituents into the pyrido[2,3-d]pyrimidine core. For example, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized using spectral techniques and computational methods to ascertain their chemical structures, showcasing the versatile approaches to building these compounds (Ashraf et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is typically confirmed through spectral methods such as NMR, UV-visible, and FT-IR spectroscopy, along with X-ray diffraction analysis. The electronic structures of these compounds have been analyzed using density functional theory (DFT) and time-dependent DFT, providing insights into their molecular geometries and electronic properties (Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. Their reactivity patterns have been explored through molecular electrostatic potential (MEP) analysis, providing a basis for predicting nucleophilic and electrophilic sites on these molecules (Ashraf et al., 2019).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, can vary significantly depending on their structural diversity. This variability affects their biopharmaceutical properties, including solubility in simulated intestinal fluid and permeability coefficients, which are crucial for their potential applications in drug design (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including their stability and reactivity, are influenced by their molecular structure. Studies involving NBO analysis and HOMO-LUMO energy gap evaluations provide insights into the interactions and charge transfers among different orbitals, offering a deeper understanding of their chemical behaviors (Ashraf et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

A study by Ashraf et al. (2019) focused on the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds with similar structural frameworks to the specified chemical. The study utilized spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis, to ascertain the chemical structures. Additionally, computational methods like density functional theory (DFT) and time-dependent DFT were employed to analyze the electronic structures, providing insights into the reactivity and potential applications of these compounds in various scientific fields (Ashraf et al., 2019).

Herbicidal Activities

Research by Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, similar in structure to the chemical of interest, and evaluated their herbicidal activities. One of the synthesized compounds, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, exhibited significant herbicidal activity against Brassica napus, indicating potential agricultural applications of such compounds (Huazheng, 2013).

Antitumor Activity

Grivsky et al. (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its potent inhibitory activity against mammalian dihydrofolate reductase, with significant antitumor activity observed in animal models. This indicates the potential therapeutic applications of pyrido[2,3-d]pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).

Mechanism of Action

Target of Action

Compounds with a pyrimidine structure often interact with enzymes involved in cell division and growth, such as cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in cell cycle regulation and are often targets for cancer treatment .

Mode of Action

These compounds typically inhibit their target enzymes by binding to their active sites, preventing them from interacting with their natural substrates. This can halt the cell cycle and prevent cell division .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, particularly the transition from G1 phase to S phase and the progression of the M phase. This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

By inhibiting key enzymes and disrupting the cell cycle, these compounds can effectively halt the growth of cancer cells. This can lead to tumor shrinkage and potentially, the elimination of the cancer .

properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O3/c1-3-25-13-7-8-20-15-14(13)16(23)22(17(24)21(15)2)9-10-11(18)5-4-6-12(10)19/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVTUIUXDTYZMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

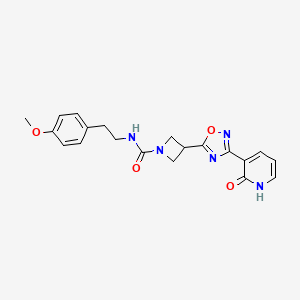

![Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-](/img/structure/B2495468.png)

![4-methyl-5-[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2495469.png)

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2495470.png)

![N-Methyl-N-[2-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2495474.png)

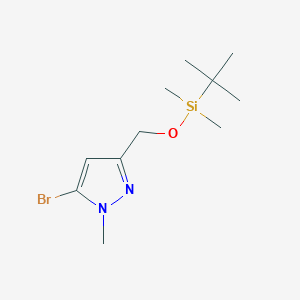

![4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495476.png)

![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)

![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)

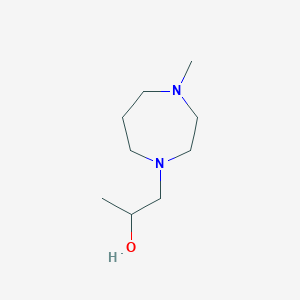

![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)